molecular formula C22H28N2O2 B11175708 N,N'-bis(2-methylpropyl)biphenyl-2,2'-dicarboxamide

N,N'-bis(2-methylpropyl)biphenyl-2,2'-dicarboxamide

Cat. No.: B11175708
M. Wt: 352.5 g/mol
InChI Key: LKPDJJLORVIWOJ-UHFFFAOYSA-N
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Description

N2,N2’-BIS(2-METHYLPROPYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is a complex organic compound with a unique structure that includes two isobutyl groups attached to a biphenyl core

Preparation Methods

The synthesis of N2,N2’-BIS(2-METHYLPROPYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE typically involves the reaction of 2,2’-dicarboxy-[1,1’-biphenyl] with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Chemical Reactions Analysis

N2,N2’-BIS(2-METHYLPROPYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N2,N2’-BIS(2-METHYLPROPYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N2’-BIS(2-METHYLPROPYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N2,N2’-BIS(2-METHYLPROPYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE can be compared with similar compounds such as:

The uniqueness of N2,N2’-BIS(2-METHYLPROPYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE lies in its specific structure, which imparts unique chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N-(2-methylpropyl)-2-[2-(2-methylpropylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C22H28N2O2/c1-15(2)13-23-21(25)19-11-7-5-9-17(19)18-10-6-8-12-20(18)22(26)24-14-16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,23,25)(H,24,26)

InChI Key

LKPDJJLORVIWOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)NCC(C)C

Origin of Product

United States

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